molecular formula C23H32FN3O2 B4568469 ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate

ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate

Cat. No.: B4568469
M. Wt: 401.5 g/mol
InChI Key: VIEWIVJMUPBMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C23H32FN3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.24785543 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mycobacterium tuberculosis GyrB Inhibitors

A study by Jeankumar et al. (2013) investigated a series of compounds, including analogs related to the ethyl piperidinecarboxylate structure, for their potential as Mycobacterium tuberculosis GyrB inhibitors. The research aimed at combating tuberculosis by targeting the GyrB ATPase enzyme critical for the bacterium's survival. One compound exhibited promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing potential as a novel antituberculosis agent (Jeankumar et al., 2013).

GPIIb/IIIa Integrin Antagonists

Research by Hayashi et al. (1998) focused on the development of GPIIb/IIIa fibrinogen receptor antagonists, incorporating a trisubstituted beta-amino acid derivative alongside a substituted benzamidine structure, similar in complexity to the compound of interest. These antagonists are pivotal in preventing platelet aggregation, showcasing their potential in treating thrombotic diseases (Hayashi et al., 1998).

Herbicide Analogues

A study by Morimoto et al. (1990) synthesized fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, demonstrating the versatility of ethyl pyrazolecarboxylate derivatives in developing herbicidal compounds. This research highlights the chemical's application in agriculture for weed control (Morimoto et al., 1990).

Cannabinoid CB1 Receptor Modulation

An investigation into the allosteric modulation of the cannabinoid CB1 receptor by Price et al. (2005) explored compounds with structural similarities to the subject chemical. These studies are critical in understanding how small molecule ligands can influence receptor activity, offering insights into novel therapeutic approaches for conditions modulated by the cannabinoid system (Price et al., 2005).

Properties

IUPAC Name

ethyl 1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O2/c1-5-27-18(4)21(17(3)25-27)16-26-12-10-23(11-13-26,22(28)29-6-2)15-19-8-7-9-20(24)14-19/h7-9,14H,5-6,10-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEWIVJMUPBMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCC(CC2)(CC3=CC(=CC=C3)F)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.